N-(3-Chlorobenzyl)ethane-1,2-diamine
Overview
Description
N-(3-Chlorobenzyl)ethane-1,2-diamine, or N-CBED, is a chemical compound with a wide range of uses in scientific research. It is an organic amine compound and is used as an intermediate in the synthesis of other chemicals, as well as in the development of new materials. N-CBED is a versatile compound due to its ability to form stable bonds with other chemicals, which makes it a useful tool in the laboratory.
Scientific Research Applications
“N-(3-Chlorobenzyl)ethane-1,2-diamine” has been used in the field of environmental science, specifically for the removal of aluminum ions .
Summary of the Application
This compound has been used to functionalize multiwalled carbon nanotubes (MWCNTs) for the removal of aluminum (III) ions via complexation with eriochrome cyanine R (ECR) indicator .
Methods of Application
A novel adsorbent was fabricated by covalently anchoring N-(3-nitro-benzylidene)-N′-trimethoxysilylpropyl-ethane-1,2-diamine onto MWCNTs . This material was characterized by different techniques such as XRD, SEM, FT-IR, and TGA-DTA . It was then used for the ultrasound-assisted removal of aluminum (III) ions .
Results or Outcomes
The influences of variables such as initial ECR concentration, initial Al3+ ion concentration, adsorbent dosage, and contact time on the efficiency of the removal process were investigated . The equilibrium and kinetics of the adsorption process follow the Langmuir isotherm and pseudo-second-order kinetic model, respectively . From the Langmuir isotherm, the maximum monolayer capacity (qmax) was found to be 46.74 mg g−1 at optimum conditions .
Additionally, it’s worth noting that “N-(3-Chlorobenzyl)ethane-1,2-diamine” is structurally similar to ethylenediamine , which is a widely used building block in chemical synthesis . Ethylenediamine is a chelating ligand , meaning it can bind to metal ions at multiple sites . This property is often utilized in various fields of chemistry, including coordination chemistry .
Summary of the Application
“N-(3-Chlorobenzyl)ethane-1,2-diamine” can act as a ligand in coordination chemistry . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex . The ability of “N-(3-Chlorobenzyl)ethane-1,2-diamine” to act as a ligand is due to the presence of two amine functional groups in its structure .
Methods of Application
In coordination chemistry, “N-(3-Chlorobenzyl)ethane-1,2-diamine” can bind to a metal atom at two sites, making it a bidentate ligand . This property allows it to form stable coordination complexes with various metal ions .
properties
IUPAC Name |
N'-[(3-chlorophenyl)methyl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6,12H,4-5,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDIONAMRSWISW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608595 | |
Record name | N~1~-[(3-Chlorophenyl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chlorobenzyl)ethane-1,2-diamine | |
CAS RN |
102450-75-9 | |
Record name | N~1~-[(3-Chlorophenyl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50608595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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